molecular formula C20H24O10 B7782948 ginkgolide-B

ginkgolide-B

Cat. No.: B7782948
M. Wt: 424.4 g/mol
InChI Key: SQOJOAFXDQDRGF-MMQTXUMRSA-N
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Description

Ginkgolide B (GB) is a diterpene lactone derived from Ginkgo biloba leaves, with the molecular formula C₀₀H₂₄O₁₀, a molecular weight of 424.40 g/mol, and CAS number 15291-77-7 . It is renowned for its platelet-activating factor (PAF) inhibition, which modulates platelet aggregation, asthma, and inflammation . GB exhibits neuroprotective effects by reducing oxidative stress (via enhancing SOD and GSH levels) and suppressing Aβ₁–₄₂-induced neuronal damage in Alzheimer’s disease (AD) models . Preclinical studies highlight its efficacy in mitigating cerebral ischemia-reperfusion injury by inhibiting NF-κB-mediated inflammation and apoptosis , as well as attenuating airway hyperresponsiveness in allergic asthma by reducing IgE levels and inflammatory cell recruitment .

Properties

IUPAC Name

(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJOAFXDQDRGF-MMQTXUMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15291-77-7
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ginkgolide-B is challenging due to its intricate structure. Several synthetic routes have been developed, but they often involve multiple steps and low yields. One common approach involves the use of geranylgeranyl pyrophosphate as a starting material, which undergoes a series of cyclizations and functional group modifications to form the this compound structure .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves and root bark of the Ginkgo biloba tree. The extraction process includes methanolic extraction followed by liquid-liquid partitioning, column chromatography, and repeated crystallizations to isolate pure this compound .

Chemical Reactions Analysis

Biosynthetic Pathway and Enzymatic Reactions

Ginkgolide B is biosynthesized via the methylerythritol phosphate (MEP) pathway, starting with geranylgeranyl diphosphate (GGPP). Key enzymatic transformations include:

Corey’s Enantioselective Approach

  • CBS Reduction : Asymmetric reduction using Corey–Bakshi–Shibata (CBS) catalyst achieves 93% enantiomeric excess .

  • Epoxide Opening : Acid-mediated epoxide ring opening forms critical oxygenated carbons .

Oxidation and Functionalization Reactions

Ginkgolide B undergoes site-specific oxidations:

  • C10 Hydroxylation : Mediated by GbCYP720B31 during biosynthesis, enabling lactone formation .

  • Epoxidation : OsO₄-mediated dihydroxylation of alkenes in synthetic intermediates .

Challenges in Synthetic Chemistry

  • Steric Hindrance : Four contiguous fully substituted carbons complicate functionalization .

  • Oxidative Sensitivity : Multiple oxygenated groups necessitate protective group strategies .

Comparative Reaction Data

ParameterBiosynthesis Crimmins’ Synthesis Biotransformation
Key ReactionCYP-mediated cleavagePhotocycloadditionMicrobial oxidation
YieldN/A0.31% (32 steps)2.14 mg/L
StereoselectivityEnzyme-controlledCBS catalyst (93% ee)N/A

Scientific Research Applications

Neurological Disorders

Ginkgolide B is primarily recognized for its neuroprotective properties. It has been studied for its role in promoting neuronal differentiation and protecting against neurodegenerative diseases. Research indicates that Ginkgolide B enhances neuronal differentiation through the Wnt/β-catenin signaling pathway, which is crucial for brain development and repair . Additionally, it has shown promise in treating conditions such as Alzheimer's disease and age-related dementia by improving cognitive functions and reducing oxidative stress .

Migraine Treatment

Ginkgolide B has been evaluated as a potential prophylactic treatment for migraines. A study involving school-aged children demonstrated that a combination of Ginkgolide B with Coenzyme Q10, Riboflavin, and Magnesium significantly reduced the frequency of migraine attacks over three months . Its efficacy is attributed to its modulation of glutamatergic transmission and anti-platelet activating factor (PAF) activity, which are vital in migraine pathophysiology .

Cardiovascular Health

Research has indicated that Ginkgolide B may offer protective benefits against myocardial ischemia/reperfusion injury. A meta-analysis of 19 studies found that Ginkgolide B interventions significantly reduced myocardial infarct size in animal models, suggesting its potential use in cardiovascular therapies . This effect is likely mediated through its anti-inflammatory and antioxidant properties.

In Vitro and In Vivo Studies

A comprehensive study demonstrated that Ginkgolide B treatment led to decreased cell proliferation in mouse blastocysts and induced developmental injuries when administered at specific concentrations . These findings highlight the dual nature of Ginkgolide B's effects, emphasizing the need for careful dosage considerations in therapeutic applications.

Clinical Trials

Clinical trials assessing Ginkgolide B's effectiveness in migraine prophylaxis revealed significant reductions in attack frequency among participants treated with a combination therapy approach . This suggests a viable alternative to conventional migraine treatments, particularly for pediatric populations.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Studies
Neurological DisordersWnt/β-catenin signalingPromotes neuronal differentiation; protects against neurodegeneration
Migraine TreatmentModulation of glutamatergic transmissionSignificant reduction in migraine frequency in children
Cardiovascular HealthAnti-inflammatory effectsReduces myocardial infarct size in animal models

Mechanism of Action

Ginkgolide-B exerts its effects primarily by acting as a selective antagonist of glycine receptors. It inhibits the binding of glycine to its receptor, thereby modulating neurological functions. Additionally, this compound inhibits the platelet-activating factor receptor, reducing platelet aggregation and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7α-F-Ginkgolide B (7α-F-GB)

7α-F-GB, a synthetic derivative of GB, substitutes a fluorine atom at the 7α position. While structural data are available (InChIKey: NKHCTSYWTBHOAK-UUSFTXJGSA-N ), its biological activity remains underexplored in the provided evidence .

Table 1: Structural Comparison of GB and 7α-F-GB

Property Ginkgolide B 7α-F-Ginkgolide B
Molecular Formula C₂₀H₂₄O₁₀ C₂₀H₂₃FO₁₀ (inferred)
Molecular Weight 424.40 g/mol ~442.39 g/mol
Key Modification - 7α-fluorine
Source Natural (G. biloba) Synthetic derivative
Known Activity PAF inhibition, neuroprotection Limited data
Other Ginkgolides (A, C, J, M)

GB is distinguished by its potent PAF antagonism, while ginkgolide A and C exhibit weaker PAF binding .

Comparison with Functionally Similar Compounds

Neuroprotective Agents

Curcumin and resveratrol share GB’s neuroprotective effects but act via distinct pathways. GB suppresses RAGE and NF-κB to reduce inflammation , whereas curcumin modulates Wnt/β-catenin signaling , and resveratrol activates sirtuins.

Table 2: Functional Comparison with Neuroprotective Agents

Compound Mechanism Key Findings (Source)
Ginkgolide B Inhibits PAF, RAGE; enhances antioxidant enzymes Reduces Aβ-induced oxidative damage , inhibits NF-κB
Curcumin Modulates Wnt/β-catenin signaling Enhances neurogenesis, antioxidant effects
Resveratrol Activates sirtuins, antioxidant Improves cognitive function in AD models
Anti-Inflammatory Compounds

Polyphenols (e.g., flavonoids) and GB both inhibit AGE-RAGE interactions, but GB uniquely combines PAF antagonism with RAGE suppression . In contrast, parthenolide (from feverfew) shows disputed efficacy in migraine prevention, unlike GB’s preclinical promise .

PAF Inhibitors

GB’s PAF inhibition reduces post-ischemic neuronal damage , a mechanism less emphasized in compounds like Carnosic Acid, which synergizes with GB in cancer studies .

Biological Activity

Ginkgolide B (GB) is a bioactive compound derived from the leaves of the Ginkgo biloba tree, renowned for its diverse pharmacological properties. This article explores the biological activities of ginkgolide B, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

Overview of Ginkgolide B

Ginkgolide B is one of the major terpene lactones found in Ginkgo biloba extracts, which are widely used for their potential health benefits. Research has demonstrated that ginkgolide B exhibits anti-oxidant , anti-inflammatory , anti-tumor , and neuroprotective activities, making it a compound of significant interest in pharmacological studies.

Ginkgolide B's biological activities are mediated through various mechanisms:

  • Activation of PXR : Ginkgolide B enhances the expression of cytochrome P450 enzymes (CYP3A4 and MDR1) by activating the Pregnane X Receptor (PXR), which plays a crucial role in drug metabolism and detoxification processes .
  • Induction of Apoptosis : In mouse embryonic stem cells, ginkgolide B induces apoptosis via reactive oxygen species (ROS) generation and activation of c-Jun N-terminal kinase (JNK) . This mechanism suggests potential implications for developmental toxicity.
  • Neuroprotection : Ginkgolide B promotes neuronal differentiation through the Wnt/β-catenin signaling pathway, enhancing neurogenesis in neural stem cells . This effect may contribute to its therapeutic potential in neurodegenerative disorders.

Cardiovascular Protection

Ginkgolide B has shown promise in protecting against myocardial ischemia/reperfusion injury. A meta-analysis involving 19 studies with 437 animals indicated that ginkgolide B significantly reduces myocardial infarct size and improves cardiac function markers. The mechanisms include:

  • Anti-oxidative effects : Reducing oxidative stress during ischemic events.
  • Anti-inflammatory responses : Modulating inflammatory pathways to protect cardiac tissue .

Neuroprotective Effects

In studies on brain metabolism and tissue oxygenation, ginkgolide B administration resulted in decreased intracranial pressure (ICP) and improved cerebral perfusion pressure (CPP) in patients with severe brain injuries. These findings suggest that ginkgolide B can enhance brain tissue oxygenation and metabolic stability .

Research Findings

The following table summarizes key research findings related to ginkgolide B's biological activity:

StudyModelKey Findings
Human umbilical vein endothelial cellsIncreased expression of CYP3A4 and MDR1; anti-apoptotic effectsGinkgolide B activates PXR, enhancing detoxification processes.
Mouse embryonic stem cellsInduces apoptosis via ROS generation; inhibits cell proliferationSuggests developmental toxicity risks.
Animal model of myocardial ischemiaReduced infarct size; improved cardiac markersPotential cardioprotective agent.
Neural stem cellsPromotes neuronal differentiation via Wnt/β-catenin pathwayImplications for neurodegenerative disease treatment.
Brain-injured patientsDecreased ICP; improved CPP and tissue oxygenationSupports use in severe brain injury management.

Case Studies

  • Myocardial Ischemia/Reperfusion Injury : A study involving rats demonstrated that ginkgolide B treatment significantly reduced myocardial damage following ischemic events, highlighting its cardioprotective properties.
  • Neurodegenerative Disorders : Clinical observations suggest that ginkgolide B may improve cognitive function in patients with Alzheimer's disease, although further clinical trials are necessary to confirm efficacy.

Q & A

Q. How can computational modeling enhance this compound’s therapeutic targeting?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for PAF or Wnt pathway targets. Validate with molecular dynamics simulations (GROMACS) and compare with mutagenesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.